Welcome to the BenchChem Online Store!
molecular formula C13H19BrN2O4S B1277741 t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate CAS No. 310480-85-4

t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate

Cat. No. B1277741
M. Wt: 379.27 g/mol
InChI Key: NBFPYRUCEUVPFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08101634B2

Procedure details

4-Bromobenzenesulfonyl chloride (256 mg, 1 mmol) was added dropwise to a solution of 1,1-dimethylethyl (2-aminoethyl)carbamate (197 mg, 1 mmol) and triethylamine (0.42 mL, 3 mmol) in CH2Cl2 (5 mL) at ambient temperature. The mixture was stirred at ambient temperature overnight. The mixture was then concentrated, and the crude product was purified by chromatography on a silica gel column using 0 to 5% MeOH/CH2Cl2 to give 362 mg (96%) of 1,1-dimethylethyl (2-{[(4-bromophenyl)sulfonyl]amino}ethyl)carbamate as a white solid. 1H NMR (400 MHz, CDCl3): δ 7.75-7.68 (m, 2H), 7.67-7.61 (m, 2H), 5.28 (bs, 1H), 4.78 (bs, 1H), 3.26-3.20 (m, 2H), 3.11-3.03 (m, 2H), 1.43 (s, 9H); LRMS (ESI), m/z 379/381 (M+H).
Quantity
256 mg
Type
reactant
Reaction Step One
Quantity
197 mg
Type
reactant
Reaction Step One
Quantity
0.42 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8](Cl)(=[O:10])=[O:9])=[CH:4][CH:3]=1.[NH2:12][CH2:13][CH2:14][NH:15][C:16](=[O:22])[O:17][C:18]([CH3:21])([CH3:20])[CH3:19].C(N(CC)CC)C>C(Cl)Cl>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([NH:12][CH2:13][CH2:14][NH:15][C:16](=[O:22])[O:17][C:18]([CH3:20])([CH3:19])[CH3:21])(=[O:10])=[O:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
256 mg
Type
reactant
Smiles
BrC1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
197 mg
Type
reactant
Smiles
NCCNC(OC(C)(C)C)=O
Name
Quantity
0.42 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated
CUSTOM
Type
CUSTOM
Details
the crude product was purified by chromatography on a silica gel column

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)S(=O)(=O)NCCNC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 362 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.